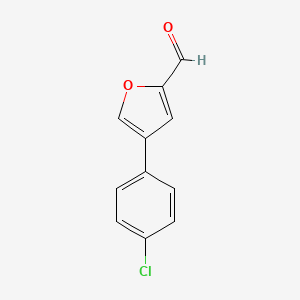
4-(4-Chlorophenyl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a 4-chlorophenyl group and an aldehyde functional group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)furan-2-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chlorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 4-(4-Chlorophenyl)furan-2-carboxylic acid.
Reduction: 4-(4-Chlorophenyl)furan-2-methanol.
Substitution: 5-Bromo-4-(4-chlorophenyl)furan-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)furan-2-carbaldehyde in biological systems involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-((4-Chlorophenoxy)methyl)furan-2-carbaldehyde: Similar structure but with a different substitution pattern on the furan ring.
(E)-(4-Chlorophenyl)(furan-2-yl)methanone oxime: Contains an oxime functional group instead of an aldehyde.
Furfural: A simpler furan derivative with an aldehyde group but without the chlorophenyl substitution.
Uniqueness
4-(4-Chlorophenyl)furan-2-carbaldehyde is unique due to the presence of both the furan ring and the 4-chlorophenyl group, which confer specific electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
919530-90-8 |
|---|---|
Molekularformel |
C11H7ClO2 |
Molekulargewicht |
206.62 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H7ClO2/c12-10-3-1-8(2-4-10)9-5-11(6-13)14-7-9/h1-7H |
InChI-Schlüssel |
SKJGKUIGBCWWMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=COC(=C2)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


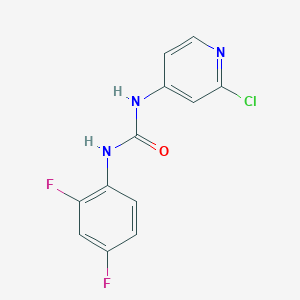
![5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14194894.png)
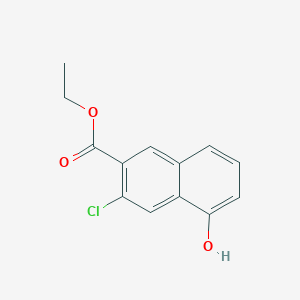
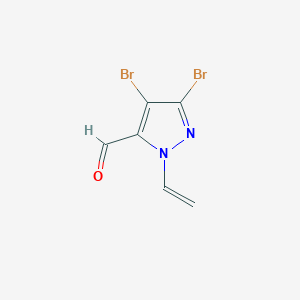
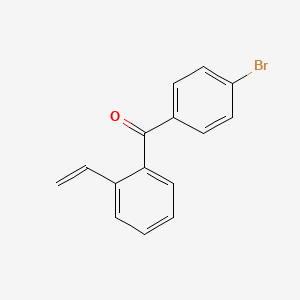
![Ethyl 2-methylbenzo[H]quinoline-3-carboxylate](/img/structure/B14194907.png)


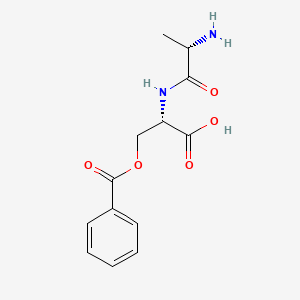
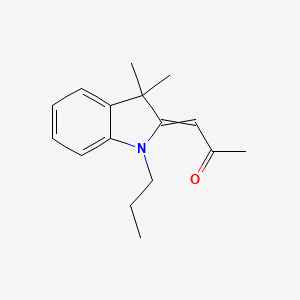
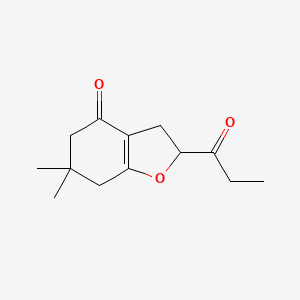
![2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane](/img/structure/B14194951.png)


